molecular formula C6H7BrN2O2 B1394072 methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate CAS No. 864076-05-1

methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

Cat. No. B1394072
M. Wt: 219.04 g/mol
InChI Key: ROEZBNMDDJUDSC-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 . It is a solid substance .


Molecular Structure Analysis

The InChI code for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is 1S/C6H7BrN2O2/c1-9-3-4 (7)8-5 (9)6 (10)11-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a solid substance . It should be stored in an inert atmosphere at room temperature . .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is used in various chemical syntheses. For instance, it is involved in the alkylation of imidazole-4(5)-carboxylic acid derivatives, producing monoalkylation products and 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide (Dumpis et al., 2003). Additionally, its 4-position is lithiated for synthesizing biologically interesting marine alkaloids (Ohta et al., 1994).

Application in Organic Synthesis

This compound is integral in the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position. It aids in the efficient preparation of various 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates (Collman et al., 2000). Its bromination reaction is used in synthesizing 2-bromo-1-methyl-imidazole, an important intermediate in several chemical processes (Lobana et al., 2011).

In the Synthesis of Bioactive Compounds

The compound is used in the regioselective synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, including derivatives with cytotoxic properties against human tumor cell lines (Bellina et al., 2008). Furthermore, its derivatives have been studied for their antimycotic properties, showing effectiveness against various fungi and bacteria (Heeres & van Cutsem, 1981).

Crystallographic Studies

Crystallographic analysis of its derivatives, such as 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid dihydrate, provides insights into their molecular structure and potential applications (Wu, Liu, & Ng, 2005).

Other Applications

It's also used in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry, as seen in the synthesis of angiotensin II receptor antagonists (Yanagisawa et al., 1996).

Safety And Hazards

Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 4-bromo-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEZBNMDDJUDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693360
Record name Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate

CAS RN

864076-05-1
Record name Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of 1.18 g of 1-(-4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone in 10 mL of methanol was added 42 mg of sodium methoxide and the resulting mixture was stirred at 25° C. for 20 min. TLC showed completion of the reaction. The solution was evaporated, redissolved in 30 mL of DCM, washed with water (15 mL×2) and brine (15 mL). The solution was dried over anhydrous sodium sulfate and filtered. The residue was purified by silica gel column (DCM/MeOH=60/1) to give 4-bromo-1-methyl-1H-imidazole-2-carboxylic acid methyl ester (0.575 g, yield 68%). 1H NMR (300 MHz, CDCl3) δ 7.02 (s, 1H), 4.00 (s, 3H). 3.93 (s, 3H). LC-MS calcd for C6H7BrN2O2 (m/e) 217.97, obsd 219 and 221 [M+1]+
Name
1-(-4-bromo-1-methyl-1H-imidazol-2-yl)-2,2,2-trichloroethanone
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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